molecular formula C19H20N2O2 B14985732 2-({2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}methyl)-5-methyl-1H-benzimidazole

2-({2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}methyl)-5-methyl-1H-benzimidazole

Cat. No.: B14985732
M. Wt: 308.4 g/mol
InChI Key: PUNLQIVFCJIYGT-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}METHYL)-5-METHYL-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that combines a benzodiazole ring with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}METHYL)-5-METHYL-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The methoxyphenyl group is then introduced via a nucleophilic substitution reaction, where the phenol derivative reacts with a suitable electrophile, such as a halomethyl compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-({2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}METHYL)-5-METHYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-({2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}METHYL)-5-METHYL-1H-1,3-BENZODIAZOLE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}METHYL)-5-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}METHYL)-5-METHYL-1H-1,3-BENZODIAZOLE is unique due to its combination of a benzodiazole ring with a methoxyphenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

2-[[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]methyl]-6-methyl-1H-benzimidazole

InChI

InChI=1S/C19H20N2O2/c1-4-5-14-7-9-17(18(11-14)22-3)23-12-19-20-15-8-6-13(2)10-16(15)21-19/h4-11H,12H2,1-3H3,(H,20,21)/b5-4+

InChI Key

PUNLQIVFCJIYGT-SNAWJCMRSA-N

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)C)OC

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.